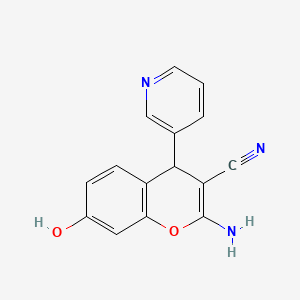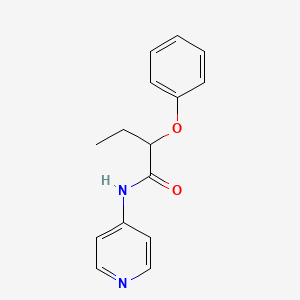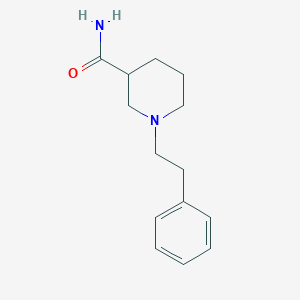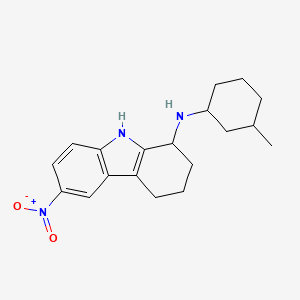![molecular formula C14H18ClNO B5180999 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine](/img/structure/B5180999.png)
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine, also known as Sufentanil, is a synthetic opioid analgesic drug that is used for pain management in surgical procedures and chronic pain management. It is a potent and highly selective μ-opioid receptor agonist, which means it binds to the μ-opioid receptor in the brain and spinal cord to produce its analgesic effects. Sufentanil is a Schedule II controlled substance in the United States due to its high potential for abuse and dependence.
Mécanisme D'action
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine binds to the μ-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. This leads to analgesia, sedation, and euphoria. 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine also activates the reward pathway in the brain, which can lead to addiction and dependence.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has several biochemical and physiological effects, including respiratory depression, bradycardia, hypotension, and nausea. It can also cause drowsiness, confusion, and hallucinations. 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has a high potential for abuse and dependence, and can lead to respiratory arrest and death if taken in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine is commonly used in laboratory experiments due to its high potency and selectivity for the μ-opioid receptor. It is often used to study the mechanisms of opioid receptor activation and the development of tolerance and dependence. However, the use of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine in laboratory experiments is limited by its potential for abuse and dependence, and the need for strict safety protocols.
Orientations Futures
There are several future directions for the research and development of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine. One area of research is the development of new opioids that have reduced potential for abuse and dependence. Another area of research is the development of new formulations of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine that have longer duration of action and reduced side effects. Additionally, research is needed to better understand the mechanisms of opioid receptor activation and the development of tolerance and dependence.
Méthodes De Synthèse
The synthesis of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine involves several steps, including the reaction of 4-chlorobenzoyl chloride with 2-methylpiperidine to form 1-(4-chlorobenzoyl)-2-methylpiperidine, which is then reacted with methyl magnesium bromide to form 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has been extensively studied for its use in pain management, particularly in surgical procedures. It has been found to be more potent than other opioids such as fentanyl and morphine, with a faster onset and shorter duration of action. 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has also been studied for its use in chronic pain management, such as in cancer patients.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11-4-2-3-9-16(11)14(17)10-12-5-7-13(15)8-6-12/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZHQQNZBVMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(2-methylpiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)



![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)
![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180980.png)
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(2-thienylmethyl)butanamide](/img/structure/B5180993.png)
![N~1~,N~2~-bis(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180994.png)
![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)
![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)